

Spectroscopic Profile of 2-Ethylhex-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-ethylhex-2-enal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-ethylhex-2-enal** (CAS No. 645-62-5). The information presented herein has been compiled from various spectral databases and is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for these techniques, and includes visualizations to illustrate key analytical workflows and molecular fragmentation patterns.

Spectroscopic Data Summary

The spectroscopic data for **2-ethylhex-2-enal** is summarized in the following tables. This information is crucial for the structural elucidation and identification of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

Table 1: ¹H NMR Spectroscopic Data for **2-Ethylhex-2-enal**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|----------------|
| 9.37 | Singlet | H-1 (Aldehyde) |
| 6.43 | Triplet | H-3 |
| 2.31 | Quartet | H-1' (Ethyl) |
| 2.28 | Quartet | H-4 |
| 1.53 | Sextet | H-5 |
| 0.99 | Triplet | H-2' (Ethyl) |
| 0.97 | Triplet | H-6 |

Note: The assignments are based on the standard chemical shifts for similar functional groups and coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy provides information about the carbon skeleton of a molecule. While specific peak data was not directly retrieved, publicly available spectra can be found in databases such as SpectraBase.^[1]

Table 2: ¹³C NMR Spectroscopic Data for **2-Ethylhex-2-enal**

| Data Availability |
|---------------------------------------------------------------------------------------------|
| ¹³ C NMR spectral data for 2-ethylhex-2-enal is available in spectral databases. |

Note: Researchers are encouraged to consult the referenced databases for the complete ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for **2-Ethylhex-2-enal**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-----------------------------------------------------|
| ~2960 | C-H stretch (alkane) |
| ~2870 | C-H stretch (alkane) |
| ~2720 | C-H stretch (aldehyde) |
| ~1680 | C=O stretch (α,β -unsaturated aldehyde) |
| ~1640 | C=C stretch (alkene) |

Note: The IR spectrum is typically recorded on a neat sample using a capillary cell.^[1] The values presented are characteristic absorption bands for the functional groups present in **2-ethylhex-2-enal**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for **2-Ethylhex-2-enal**

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 27 | 18.5 |
| 29 | 21.1 |
| 39 | 22.8 |
| 41 | 62.1 |
| 43 | 33.4 |
| 55 | 100.0 |
| 67 | 21.9 |
| 69 | 24.9 |
| 83 | 20.7 |
| 97 | 63.7 |
| 111 | 30.5 |
| 126 | 52.6 |

Note: The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The peak at m/z 126 corresponds to the molecular ion $[M]^+$.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a foundational understanding of the methodologies used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube. The choice

of solvent is critical to avoid interfering signals from the solvent itself.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for a Neat Liquid Sample:

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are carefully pressed together to form a thin capillary film of the liquid.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded first.
- **Data Acquisition:** The sample holder with the salt plates is placed in the spectrometer's sample compartment. The infrared spectrum is then recorded, typically over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

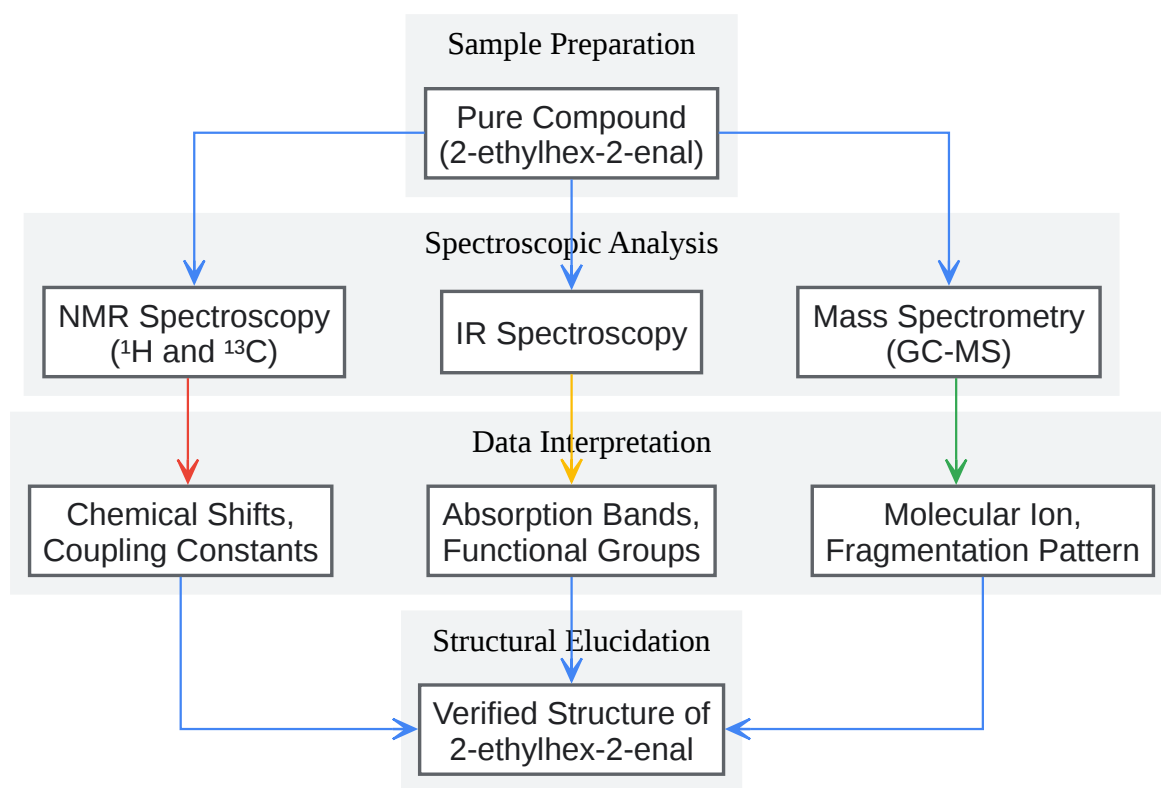
Objective: To separate the components of a volatile sample and obtain their mass spectra for identification.

Methodology:

- **Sample Preparation:** A dilute solution of the volatile compound is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane).
- **Instrumentation:** A GC-MS system is used, which consists of a gas chromatograph coupled to a mass spectrometer.
- **Gas Chromatography:**
 - A small volume of the sample is injected into the GC, where it is vaporized.
 - An inert carrier gas (e.g., helium) carries the vaporized sample through a heated capillary column.
 - The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
- **Mass Spectrometry:**
 - As each component elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum.

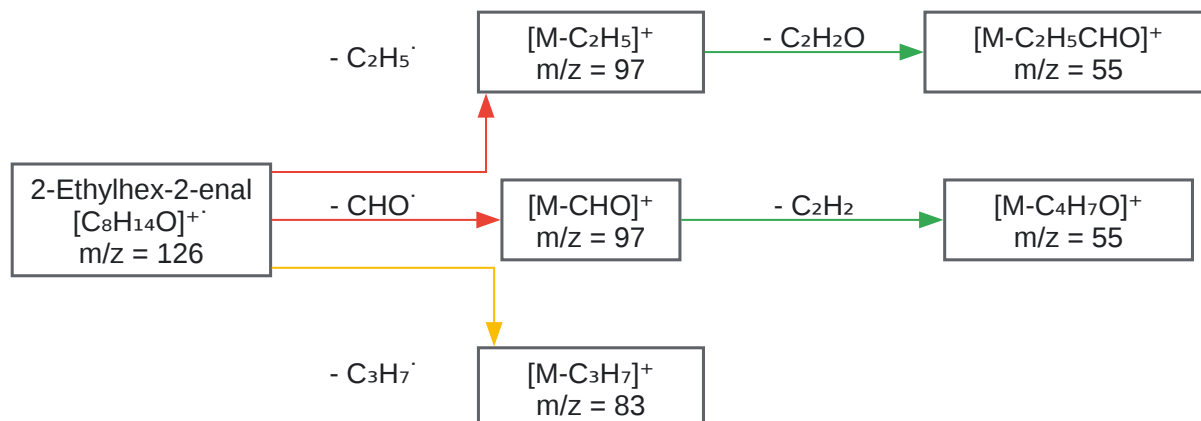
Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a plausible fragmentation pathway for **2-ethylhex-2-enal** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Plausible mass spectrometry fragmentation pathways for **2-ethylhex-2-enal**.

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References

- 1. 2-Ethylhex-2-Enal | $\text{C}_8\text{H}_{14}\text{O}$ | CID 12582 - PubChem [pubchem.ncbi.nlm.nih.gov]
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